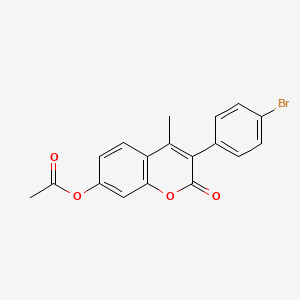

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

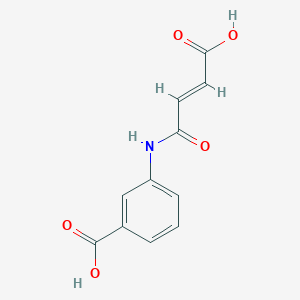

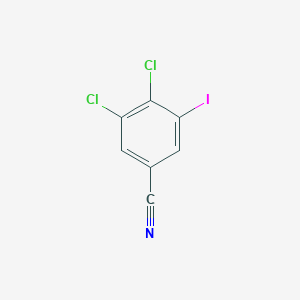

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, also known as BML-210, is a synthetic compound that belongs to the class of flavones. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Applications

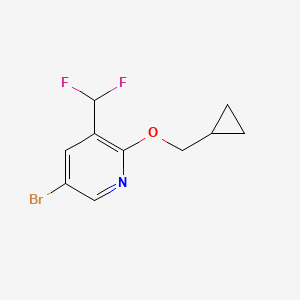

Compounds based on the core structure of 2-oxo-2H-chromen derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, thiazolidin-4-ones derived from 2-oxo-2H-chromen have shown promise in screening for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Similarly, novel coumarin derivatives containing cyanopyridine and furan structures were synthesized using a microwave-assisted method and found to possess significant antimicrobial activity against a range of bacteria and fungi (Desai et al., 2017).

Anti-inflammatory Activities

Newly synthesized substituted thienochromene and Schiff base derivatives have been reported to exhibit anti-inflammatory activities. These activities were evaluated using models that measure the compounds' ability to modulate inflammation, with some derivatives showing promising results compared to reference controls (Ouf et al., 2015).

Synthesis and Chemical Studies

Research into the synthesis and chemical properties of compounds related to 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate has led to the development of novel methodologies and catalytic systems for organic synthesis. For example, highly active palladium catalysts have been developed for Suzuki coupling reactions, a cornerstone technique in the synthesis of complex organic molecules, demonstrating the utility of these compounds in facilitating chemical transformations (Wolfe et al., 1999).

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

For instance, indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate may also interact with its targets in a similar manner, leading to diverse biological effects.

Biochemical Pathways

It’s known that many bioactive compounds can influence a variety of biochemical pathways, leading to downstream effects

Result of Action

Given the potential biological activities of similar compounds , it’s likely that this compound could have a range of effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

[3-(4-bromophenyl)-4-methyl-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO4/c1-10-15-8-7-14(22-11(2)20)9-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCHWPVHVGWMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide](/img/structure/B2820978.png)

![N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2820981.png)

![3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B2820982.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820986.png)

![1-benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2820991.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2820993.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2820994.png)

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2820996.png)